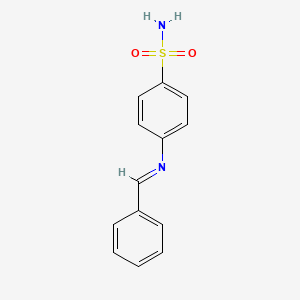

4-(Benzylideneamino)benzenesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

5877-53-2 |

|---|---|

Molecular Formula |

C13H12N2O2S |

Molecular Weight |

260.31 g/mol |

IUPAC Name |

4-(benzylideneamino)benzenesulfonamide |

InChI |

InChI=1S/C13H12N2O2S/c14-18(16,17)13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-10H,(H2,14,16,17) |

InChI Key |

OPUFYXLEFFRGSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N |

Other CAS No. |

5877-53-2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Benzylideneamino Benzenesulfonamide

Condensation Reactions for Primary Synthesis

The principal method for synthesizing 4-(Benzylideneamino)benzenesulfonamide is through a direct condensation reaction, a cornerstone of imine chemistry.

Schiff Base Formation from Benzaldehyde (B42025) and Sulfanilamide (B372717)

The synthesis of the title compound, a Schiff base, is readily achieved by the condensation of sulfanilamide (4-aminobenzenesulfonamide) with benzaldehyde. nih.govresearchgate.net This reaction is typically performed by refluxing equimolar amounts of the two reactants in an alcoholic solvent, such as ethanol (B145695). nih.gov The process is often catalyzed by a few drops of an acid, like glacial acetic acid, to facilitate the reaction.

A common laboratory procedure involves dissolving sulfanilamide in a minimal amount of hot ethanol, followed by the dropwise addition of benzaldehyde. nih.gov Upon addition, a precipitate of this compound begins to form. The reaction mixture is heated under reflux for several hours to ensure completion. nih.gov After cooling, the solid product is isolated by filtration, washed with cold ethanol to remove any unreacted starting materials, and dried. nih.gov This method is highly efficient, often resulting in high yields of the desired product. nih.gov

Table 1: Synthesis of this compound

| Reactant A | Reactant B | Solvent | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Sulfanilamide | Benzaldehyde | Ethanol | Reflux | 3 hours | 97% | nih.gov |

Mechanistic Considerations of the Condensation Process

The formation of the Schiff base proceeds through a well-established two-step mechanism involving nucleophilic addition followed by dehydration. researchgate.netijacskros.com

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amino group (-NH₂) of sulfanilamide on the electrophilic carbonyl carbon of benzaldehyde. The nitrogen atom's lone pair of electrons forms a new carbon-nitrogen bond. This results in the formation of an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal. researchgate.netijacskros.com

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water. ijacskros.com Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (H₂O). Subsequent removal of a proton from the nitrogen atom and the departure of the water molecule lead to the formation of a stable carbon-nitrogen double bond (C=N), characteristic of the imine or azomethine group. researchgate.netijacskros.com This final product is the this compound Schiff base.

Synthesis of Substituted this compound Derivatives

The versatility of the this compound scaffold allows for extensive derivatization at multiple sites, including the aromatic rings and the sulfonamide nitrogen. This chemical flexibility is key to modifying the molecule's properties.

Strategies for Aromatic Ring Functionalization

A primary strategy for synthesizing derivatives with functionalized aromatic rings is to use appropriately substituted starting materials in the condensation reaction. researchgate.net By starting with a substituted benzaldehyde and reacting it with sulfanilamide, or conversely, using a substituted sulfanilamide and reacting it with benzaldehyde, a wide array of derivatives can be produced.

Nitro, Hydroxyl, and Methoxy Substitutions: The synthesis of derivatives bearing nitro and hydroxyl groups has been demonstrated through the condensation of sulfanilamide with substituted benzaldehydes. For instance, reacting sulfanilamide with 5-nitro-3-methoxy salicylaldehyde (B1680747) yields (E)-4-((2-hydroxy-3-methoxy-5-nitrobenzylidene)amino)benzene-1-sulfonamide. researchgate.net Similarly, 4-hydroxybenzyl and 4-nitro substituted derivatives can be prepared, often as part of larger molecular constructs. mdpi.com The synthesis of 3-(Benzylideneamino)-4-hydroxybenzenesulfonamide has also been achieved starting from 3-amino-4-hydroxy-benzenesulfonamide. nih.gov

Fluoro Substitution: Fluoro-substituted analogues can be prepared by reacting 4-fluorobenzenesulfonamide (B1215347) with benzaldehyde. ossila.com This approach places the fluorine atom on the sulfonamide-bearing ring.

Dimethylamino Substitution: Derivatives with a dimethylamino group are typically synthesized using 4-(dimethylamino)benzaldehyde (B131446) as the carbonyl component. For example, its reaction with sulfathiazole (B1682510) produces 4-((4-(dimethylamino)benzylidene)amino)-N-(thiazol-2-yl)benzenesulfonamide. researchgate.net

Methoxycarbonyl Substitution: While specific examples for the methoxycarbonyl group are less commonly detailed, the synthetic route would logically follow the established pattern: the condensation of sulfanilamide with a benzaldehyde derivative such as methyl 4-formylbenzoate.

Derivatization of the Sulfonamide Moiety

Modifying the sulfonamide group (-SO₂NH₂) is a common strategy, leading to compounds analogous to well-known sulfa drugs. The general approach involves performing the Schiff base condensation using a pre-functionalized sulfanilamide derivative where one of the sulfonamide hydrogens has been replaced by a heterocyclic or other functional group.

N-thiazoyl Derivatives: These compounds are synthesized using sulfathiazole (4-amino-N-(thiazol-2-yl)benzenesulfonamide) as the amine component. For example, the condensation of sulfathiazole with 4-(dimethylamino)benzaldehyde or 2-hydroxybenzaldehyde results in the corresponding N-thiazoyl Schiff base derivatives. researchgate.netresearchgate.net

N-pyrimidinyl Derivatives: The synthesis of this class of derivatives starts from sulfadiazine (B1682646) (4-amino-N-(pyrimidin-2-yl)benzenesulfonamide). A general procedure involves refluxing sulfadiazine with a substituted aromatic aldehyde in ethanol, often with a catalytic amount of methanolic potassium hydroxide (B78521), to yield the desired (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide. nih.gov

N-carbamimidoyl Derivatives: To obtain the N-carbamimidoyl (guanidinyl) moiety, sulfaguanidine (B1682504) (4-amino-N-carbamimidoylbenzenesulfonamide) is used as the starting amine. Condensation of sulfaguanidine with an aldehyde, such as 4-methyl-5-imidazolecarboxaldehyde, yields the target Schiff base. niscpr.res.in

Table 2: Synthesis of N-Sulfonamide Derivatized Schiff Bases

| Amine Starting Material | Aldehyde Starting Material | Product Moiety | Reference |

|---|---|---|---|

| Sulfathiazole | 2-Hydroxybenzaldehyde | N-thiazoyl | researchgate.net |

| Sulfadiazine | Substituted Benzaldehydes | N-pyrimidinyl | nih.gov |

| Sulfaguanidine | 4-Methyl-5-imidazolecarboxaldehyde | N-carbamimidoyl | niscpr.res.in |

Preparation of Hybrid Sulfonamide Compounds

The creation of hybrid molecules that incorporate the this compound structure with other scaffolds, such as benzothiazole (B30560), represents a sophisticated synthetic challenge. researchgate.netdergipark.org.tr The goal is to combine the chemical features of both pharmacophores into a single molecule. Synthetic strategies to achieve this can be envisioned in several ways:

Building from a Benzothiazole Core: One approach involves starting with a functionalized benzothiazole. For example, 2-amino-6-phenylbenzothiazole can be synthesized and then reacted with a benzenesulfonyl chloride derivative to form a sulfonamide link. researchgate.net If the benzenesulfonyl chloride contained a protected amino group, subsequent deprotection and condensation with benzaldehyde would yield the desired hybrid.

Using a Benzothiazole-Substituted Aldehyde: A more direct route to a Schiff base hybrid would involve synthesizing a benzaldehyde that bears a benzothiazole substituent. This benzothiazole-aldehyde could then be condensed with sulfanilamide or its derivatives using the standard Schiff base formation conditions described previously.

These molecular hybridization strategies allow for the rational design of complex molecules by linking distinct chemical entities to create novel structural frameworks. researchgate.netdergipark.org.tr

Synthesis of Related Amino-Benzenesulfonamide Analogues (e.g., 4-(phenyliminomethyl)benzenesulfonamides, 4-(benzylamino)benzenesulfonamides)

The core structure of this compound can be chemically modified to produce a variety of related analogues, notably other Schiff bases (imines) and their reduced amine counterparts.

4-(phenyliminomethyl)benzenesulfonamides: This class of compounds, which are structural analogues of this compound, are also Schiff bases. Their synthesis generally follows the same fundamental chemical principle: the acid-catalyzed condensation reaction between an amine and a carbonyl compound. Specifically, a substituted 4-aminobenzenesulfonamide is reacted with a substituted benzaldehyde. The reaction is typically carried out by refluxing the reactants in a solvent such as methanol (B129727) or ethanol, often with a catalytic amount of a weak acid like glacial acetic acid to facilitate the dehydration process. nih.govresearchgate.net The resulting imine product precipitates from the solution upon cooling and can be purified by recrystallization. nih.gov

4-(benzylamino)benzenesulfonamides: These analogues represent the reduced form of the corresponding this compound Schiff bases, where the imine double bond (C=N) is converted to a secondary amine single bond (CH-NH). The synthesis is achieved through the chemical reduction of the pre-formed Schiff base. A common and effective method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) as the reducing agent. researchgate.netnih.govresearchgate.net In a typical procedure, the Schiff base is dissolved in a suitable solvent, such as methanol or aqueous 2-propanol, and treated with NaBH₄. researchgate.netresearchgate.net The reaction proceeds to quantitatively yield the corresponding secondary amine, the 4-(benzylamino)benzenesulfonamide derivative. nih.govresearchgate.net This synthetic route provides a straightforward method to access these amine analogues from their imine precursors.

Synthesis of Coordination Complexes with this compound as a Ligand

The this compound molecule possesses multiple heteroatoms with lone pairs of electrons, specifically nitrogen and oxygen atoms, making it an effective ligand for forming coordination complexes with various metal ions.

While specific studies detailing the synthesis of iron(III) complexes with this compound are not extensively documented, general methods for preparing iron(III) complexes with analogous sulfonamide Schiff base ligands are established. researchgate.net The typical synthesis involves the reaction of an iron(III) salt, such as ferric chloride (FeCl₃) or ferric acetate, with the ligand in a suitable solvent. ias.ac.innih.gov

In a representative procedure, the ligand is dissolved in an alcoholic solvent, like methanol or ethanol, and a solution of the iron(III) salt in the same solvent is added. ias.ac.in The mixture is then stirred, often with gentle heating, to promote the complexation reaction. The resulting iron(III) complex, which is often colored, may precipitate from the solution and can be isolated by filtration, washed, and dried. ias.ac.in The stoichiometry of the reaction (ligand-to-metal ratio) can be adjusted to control the final structure of the complex.

The synthesis of organotin(IV) complexes using this compound as a ligand has been successfully demonstrated. These complexes are prepared by reacting the ligand with various organotin(IV) chlorides. mdpi.com The general procedure involves refluxing a methanolic solution containing the this compound ligand and the appropriate substituted tin chloride, such as triphenyltin (B1233371) chloride (Ph₃SnCl), tri-n-butyltin chloride (Bu₃SnCl), or dimethyltin (B1205294) dichloride (Me₂SnCl₂). mdpi.com The reaction leads to the formation of the corresponding organotin(IV) complex, which can be isolated in good yields. mdpi.com

| Organotin(IV) Reactant | Ligand-to-Metal Ratio | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Triphenyltin chloride (Ph₃SnCl) | 1:1 | Reflux in Methanol | Triphenyltin this compound complex | 86 |

| Tri-n-butyltin chloride (Bu₃SnCl) | 1:1 | Reflux in Methanol | Tri-n-butyltin this compound complex | 63 |

| Dimethyltin dichloride (Me₂SnCl₂) | 2:1 | Reflux in Methanol (8 hours) | Dimethyltin bis(this compound) complex | 76 |

This compound acts as a chelating agent, capable of binding to a central metal atom through more than one donor site. This ligand contains several potential coordination sites: the nitrogen atom of the azomethine group (C=N), the nitrogen atom of the sulfonamide group (-SO₂NH-), and the two oxygen atoms of the sulfonyl group (-SO₂-).

Spectroscopic studies of the organotin(IV) complexes provide insight into the ligand's coordination behavior. mdpi.com Infrared (FTIR) spectral analysis of these complexes reveals the appearance of new absorption bands corresponding to Sn–O and Sn–N bonds, which are absent in the spectrum of the free ligand. This observation confirms that both oxygen and nitrogen atoms are involved in the coordination to the tin metal center. mdpi.com

Based on this evidence and the known behavior of similar sulfonamide Schiff bases, this compound typically functions as a bidentate ligand. researchgate.netnih.gov It coordinates to the metal ion through the nitrogen atom of the azomethine group and one of the oxygen atoms from the sulfonyl group, forming a stable chelate ring structure. The deprotonation of the sulfonamide nitrogen prior to coordination is also a common feature in the formation of such metal chelates. nih.govnih.gov

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography and Solid-State Structural Determination

The solid-state structure of 4-(benzylideneamino)benzenesulfonamide and its derivatives has been extensively studied using single-crystal X-ray diffraction, providing detailed insights into their molecular geometry and intermolecular interactions.

The molecular conformation of this compound is non-planar. The two benzene (B151609) rings are twisted with respect to each other. In the parent compound, the dihedral angle between the two benzene rings is reported to be 30.0 (1)°. researchgate.netnih.gov This non-planar conformation is a common feature among related Schiff base sulfonamides. For instance, in 4-{[4-(dimethylamino)benzylidene]amino}benzenesulfonamide, the dihedral angle is significantly larger at 69.88 (4)°. nih.gov Conversely, derivatives with different substituents can exhibit smaller dihedral angles, such as 24.16 (7)° in 4-[(4-methoxybenzylidene)amino]benzenesulfonamide and almost coplanar rings with a dihedral angle of 2.82 (6)° in 4-[(2-hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide. researchgate.netnih.govnih.gov

The rotation of the azomethine group (–CH=N–) relative to the benzene rings is another key conformational feature. In this compound, the azomethine group is slightly rotated out of the plane of the benzaldehyde (B42025) benzene ring, with a C–C–C–N torsion angle of 8.1 (3)°. researchgate.netnih.gov In a related dimethylamino derivative, the torsion angles C5–C6–C9–N2 and C11–C10–N2–C9 are -15.4 (2)° and -53.6 (2)°, respectively, indicating significant rotation out of the planes of both benzene rings. nih.gov

Table 1: Selected Dihedral Angles in this compound and its Derivatives

| Compound | Dihedral Angle Between Benzene Rings (°) | Reference |

| This compound | 30.0 (1) | researchgate.netnih.gov |

| 4-{[4-(Dimethylamino)benzylidene]amino}benzenesulfonamide | 69.88 (4) | nih.gov |

| 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide | 24.16 (7) | nih.gov |

| 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide | 2.82 (6) | researchgate.netnih.gov |

The crystal packing of this compound is dominated by intermolecular hydrogen bonds. The molecules are linked by N–H⋯N and N–H⋯O hydrogen bonds. researchgate.netnih.gov The sulfonamide nitrogen atom's hydrogen atoms act as donors, forming bonds with the azomethine nitrogen atom of one adjacent molecule and a sulfonamide oxygen atom of another. researchgate.netnih.gov These interactions create a two-dimensional network in the crystal lattice. researchgate.netnih.goviucr.org

In related structures, similar hydrogen bonding patterns are observed. For example, in 4-{[4-(dimethylamino)benzylidene]amino}benzenesulfonamide, pairs of N—H⋯N hydrogen bonds link molecules into inversion dimers, which are further connected by N—H⋯O hydrogen bonds to form sheets. nih.gov In the crystal structure of 4-[(4-methoxybenzylidene)amino]benzenesulfonamide, N—H···O and N—H···N hydrogen bonds also link the molecules into layers. nih.gov

The azomethine or imine group (C=N) in these Schiff bases typically adopts an E-configuration, which is generally more stable. This has been confirmed for derivatives such as (E)-N-(4-(2-hydroxybenzylideneamino) phenylsulfonyl) acetamide (B32628) and 4-[(2-hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide. researchgate.netnih.govscirp.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is crucial for identifying the functional groups present in this compound.

The FTIR spectrum of this compound and its derivatives provides clear evidence for its key functional groups.

C=N Stretch: The characteristic stretching vibration of the azomethine (C=N) group is typically observed in the region of 1599-1684 cm⁻¹. ripublication.commdpi.com

N-H Stretch: The stretching vibration of the N-H bond in the sulfonamide group appears in the region of 3215-3459 cm⁻¹. ripublication.commdpi.comscispace.com The position of this band can indicate hydrogen bonding; a shift to a lower wavenumber (red shift) from the computed value suggests a weakening of the N-H bond due to such interactions. scispace.comnih.gov

S=O Stretch: The sulfonamide group (–SO₂NH₂) is characterized by two distinct stretching vibrations: the asymmetric and symmetric S=O stretches. These are strong bands typically found in the ranges of 1304-1338 cm⁻¹ (asymmetric) and 1153-1188 cm⁻¹ (symmetric). ripublication.commdpi.com

Table 2: Characteristic FTIR Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | References |

| Azomethine (C=N) | Stretch | 1599 - 1684 | ripublication.commdpi.com |

| Sulfonamide (N-H) | Stretch | 3215 - 3459 | ripublication.commdpi.comscispace.com |

| Sulfonyl (S=O) | Asymmetric Stretch | 1304 - 1338 | ripublication.commdpi.com |

| Sulfonyl (S=O) | Symmetric Stretch | 1153 - 1188 | ripublication.commdpi.com |

FT-Raman spectroscopy complements FTIR analysis. For a related compound, (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide (B165840), the FT-Raman spectrum was recorded and analyzed. scispace.comresearchgate.netresearchgate.net The phenyl C-H stretching modes were observed around 3066 cm⁻¹. scispace.comresearchgate.net The deformation bands of the NH group were assigned in the range of 1446-1486 cm⁻¹. scispace.comresearchgate.net The FT-Raman technique is valuable for studying vibrations that are weak or inactive in the infrared spectrum, providing a more complete picture of the molecular vibrational modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton (¹H) NMR spectroscopy of this compound, typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), provides a distinct fingerprint of the hydrogen atoms within the molecule. The analysis confirms the presence of all expected protons, from the sulfonamide group to the two aromatic rings and the crucial imine linkage.

The spectrum is characterized by a series of signals with specific chemical shifts (δ), multiplicities, and integration values corresponding to the different types of protons. A notable feature is the singlet observed for the azomethine proton (CH=N) at approximately 8.64 ppm, a characteristic downfield shift indicating its unique electronic environment. chemspider.com The protons of the sulfonamide group (NH₂) typically appear as a broad singlet around 7.35 ppm. chemspider.com The aromatic protons from both the benzylidene and benzenesulfonamide moieties resonate in the complex multiplet region between 7.37 and 7.97 ppm, consistent with their positions on the substituted benzene rings. chemspider.com

Table 1: ¹H NMR Chemical Shift Data for this compound in DMSO-d₆ chemspider.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Azomethine (CH=N) | 8.64 | Singlet (s) | 1H |

| Benzylidene Ring (ortho) | 7.94 - 7.97 | Multiplet (m) | 2H |

| Benzenesulfonamide Ring (meta) | 7.84 - 7.87 | Multiplet (m) | 2H |

| Benzylidene Ring (meta, para) | 7.51 - 7.57 | Multiplet (m) | 3H |

| Benzenesulfonamide Ring (ortho) | 7.37 - 7.40 | Multiplet (m) | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound displays a series of peaks corresponding to each unique carbon atom in the structure.

A key signal in the ¹³C NMR spectrum is that of the azomethine carbon (CH=N), which is typically observed in the downfield region of 157.3–161.7 ppm for this class of Schiff bases. The carbon atoms of the two aromatic rings resonate in the characteristic range of approximately 121.0 to 153.6 ppm. The specific shifts depend on the electronic effects of the substituents (the sulfonamide group and the imine linkage). For instance, the carbon atom attached to the sulfur (C-S) and the carbon atom attached to the imine nitrogen (C-N) have distinct chemical shifts reflecting their immediate chemical environment. Spectral analyses of related compounds confirm these assignments and the successful formation of the imine bond.

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Expected Chemical Shift Range (δ, ppm) |

|---|---|

| Azomethine (C=N) | 157.3 - 161.7 |

| Aromatic C-N | ~153.6 |

| Aromatic C-S | ~141.9 |

Advanced NMR Techniques for Structural Confirmation (e.g., ¹¹⁹Sn NMR for complexes)

When this compound acts as a ligand to form organometallic complexes, advanced NMR techniques become invaluable for structural elucidation. For its organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy is particularly informative. The chemical shift of the tin nucleus is highly sensitive to its coordination number and the geometry of the complex.

Studies on complexes formed between this ligand and various tin chlorides have demonstrated the utility of this technique. For instance, the ¹¹⁹Sn NMR spectra of complexes with triphenyltin (B1233371) and tri-n-butyltin moieties show singlets at -227.4 ppm and -41.3 ppm, respectively. calpaclab.com In contrast, a complex with a dimethyltin (B1205294) group exhibits a singlet at -143.2 ppm. calpaclab.com These distinct chemical shifts provide definitive evidence of coordination and help establish the geometry around the tin atom, indicating coordination numbers of five or six depending on the specific complex formed. calpaclab.com

Table 3: ¹¹⁹Sn NMR Chemical Shift Data for Organotin(IV) Complexes of this compound calpaclab.com

| Complex | ¹¹⁹Sn Chemical Shift (δ, ppm) | Inferred Coordination Number |

|---|---|---|

| Triphenyltin Complex | -227.4 | 5 |

| Tri-n-butyltin Complex | -41.3 | 5 |

Electronic Absorption Spectroscopy (UV-Visible)

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of a Schiff base like this compound is typically characterized by absorption bands corresponding to π→π* and n→π* electronic transitions.

The π→π* transitions, which are generally of high intensity, arise from the excitation of electrons in the π-orbitals of the aromatic rings and the C=N double bond. The n→π* transitions are of lower intensity and result from the excitation of non-bonding electrons, such as the lone pair on the imine nitrogen atom. Studies on structurally similar sulfonamide-derived Schiff bases show characteristic absorption bands that can be influenced by solvent polarity and pH. For example, a closely related compound, 4-[(4-dimethylamino-benzylidene)-amino]-benzene sulfonamide, exhibits a defined weak broad band at 447 nm in acidic conditions, attributed to the protonation of the imine nitrogen. sigmaaldrich.com The primary absorption bands associated with the aromatic system are typically observed at shorter wavelengths in the UV region.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound with extremely high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, HRMS serves to confirm its molecular formula, C₁₃H₁₂N₂O₂S.

The technique provides an experimental mass that can be compared to the calculated exact (monoisotopic) mass. Any deviation, measured in parts per million (ppm), is typically very small for a pure sample, thus verifying the elemental composition. While experimental HRMS data for this specific compound is not widely published, the calculated monoisotopic mass provides a precise target for such analysis.

Table 4: Calculated Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₂S |

| Average Mass | 260.31 g/mol |

Elemental Compositional Analysis

Elemental analysis is a fundamental technique that determines the mass percentage of each element (carbon, hydrogen, nitrogen, sulfur) in a compound. This analysis is crucial for verifying the purity and empirical formula of a newly synthesized substance. The experimental percentages are compared with the theoretical values calculated from the molecular formula.

For this compound (C₁₃H₁₂N₂O₂S), the theoretical elemental composition can be precisely calculated. Experimental results from the synthesis of this compound and its derivatives are expected to align closely with these theoretical values, typically within a ±0.4% margin, which is the standard for confirming the identity and purity of the compound. researchgate.net

Table 5: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 59.98 |

| Hydrogen | H | 4.65 |

| Nitrogen | N | 10.76 |

| Oxygen | O | 12.29 |

Computational Chemistry and Theoretical Investigations of 4 Benzylideneamino Benzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for understanding the molecular structure and electronic properties of chemical compounds. For 4-(Benzylideneamino)benzenesulfonamide, a Schiff base derived from sulfanilamide (B372717) and benzaldehyde (B42025), these computational methods provide insights that complement experimental data, offering a detailed picture at the atomic level. researchgate.netmdpi.com

Theoretical investigations of this compound and its derivatives frequently employ both Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods. researchgate.netnih.gov DFT methods, particularly those using hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91, are popular for their balance of computational cost and accuracy in predicting molecular properties. researchgate.netresearchgate.netmkjc.in These methods are effective in calculating the optimized geometry, vibrational frequencies, and electronic properties of the molecule. nih.govnih.gov

The Hartree-Fock (HF) approach, an ab initio method, is also utilized for these types of calculations. researchgate.netnih.gov However, studies comparing the results of both methods often conclude that DFT calculations, such as those using the B3LYP functional, provide results that are in better agreement with experimental data, especially for vibrational spectra. nih.govnih.gov For instance, scaled vibrational wavenumbers calculated using B3LYP methods show a high degree of correlation with measured FTIR and Raman spectra, often proving superior to results obtained from HF methods. nih.govnih.gov

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. For this compound and related sulfonamides, Pople-style basis sets are commonly used. researchgate.netresearchgate.net

Commonly employed basis sets include:

6-31G * and 6-31G : These are split-valence basis sets that include polarization functions on heavy atoms (*) or on all atoms ( ), allowing for more flexibility in describing the electron distribution in bonds. researchgate.netnih.govnih.gov

6-311G+(d,p) and 6-311++G(d,p) : These are larger, triple-split valence basis sets that include diffuse functions (+) for describing anions and weak interactions, as well as polarization functions (d,p) on heavy atoms and hydrogen. researchgate.netnih.govresearchgate.netresearchgate.net

The choice of basis set represents a compromise between desired accuracy and computational feasibility. mit.edu Calculations are often performed using software packages like Gaussian 09W or Gaussian 03. researchgate.netmost.gov.bd To correct for systematic errors inherent in the calculations, computed vibrational frequencies are often scaled by specific factors; for example, a scaling factor of 0.9613 is sometimes used for B3LYP/6-31G* calculations. researchgate.net

| Methodology | Basis Set | Application |

| DFT (B3LYP, B3PW91) | 6-31G, 6-31G** | Geometry Optimization, Vibrational Frequencies |

| Hartree-Fock (HF) | 6-31G, 6-31G** | Geometry Optimization, Vibrational Frequencies |

| DFT (B3LYP) | 6-311G+(d,p) | Molecular Structure Optimization, Electronic Properties |

| DFT (B3LYP) | 6-311++G(d,p) | Geometry Optimization, NBO Analysis |

Geometry optimization is a fundamental computational step to find the minimum energy structure of a molecule. researchgate.net For this compound, calculations are performed to determine the most stable three-dimensional arrangement of its atoms. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. researchgate.netresearchgate.net

Crystallographic studies show that the molecule is not perfectly planar. researchgate.netnih.gov The dihedral angle between the two benzene (B151609) rings is approximately 30.0°. researchgate.netnih.gov The azomethine (–CH=N–) group is slightly twisted out of the plane of the benzaldehyde benzene ring, with a C–C–C–N torsion angle of about 8.1°. researchgate.netnih.gov Theoretical calculations using methods like B3LYP are in good agreement with these experimental X-ray diffraction data. researchgate.net Potential energy surface (PES) scans can also be performed to study the conformational flexibility of the molecule, particularly the torsion angles, to understand the stability of different planar and non-planar structures. researchgate.net

| Parameter | Experimental Value | Note |

| Dihedral Angle (between benzene rings) | 30.0 (1)° | Indicates a non-planar structure. researchgate.netnih.gov |

| Torsion Angle (C–C–C–N) | 8.1 (3)° | Shows slight rotation of the azomethine group. researchgate.netnih.gov |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.govmost.gov.bd The energy difference between the HOMO and LUMO is known as the bandgap energy (ΔE), which is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. most.gov.bd Conversely, a small bandgap indicates that the molecule is more polarizable and has higher chemical reactivity, signifying that charge transfer can readily occur within the molecule. researchgate.netnih.gov For sulfonamide Schiff bases, the HOMO-LUMO gap is analyzed to predict their stability. researchgate.netmost.gov.bd In many derivatives, the HOMO is localized on one part of the molecule (e.g., the sulfonamide-bearing ring), while the LUMO is on another (e.g., the benzylidene portion), indicating the direction of intramolecular charge transfer.

| Orbital/Parameter | Significance | Typical Calculated Value Range (eV) for related compounds |

| E(HOMO) | Electron-donating ability | -6.24 eV researchgate.net |

| E(LUMO) | Electron-accepting ability | -2.90 eV researchgate.net |

| Bandgap ΔE (LUMO-HOMO) | Chemical reactivity and stability | 3.34 eV researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. most.gov.bdnih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule using a color scale.

Red and Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen and nitrogen. nih.govnih.gov

Blue Regions: This color represents areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. nih.govnih.gov

Green Regions: These areas indicate neutral or zero potential. nih.gov

For this compound and related structures, MEP maps typically show negative potential localized over the oxygen atoms of the sulfonyl group and the nitrogen atom of the azomethine group, identifying them as sites for electrophilic interaction. nih.govmost.gov.bd Positive potential is generally found around the hydrogen atoms, particularly those of the amine group, indicating them as sites for nucleophilic interaction. nih.gov This analysis provides critical insights into intermolecular interactions and molecular recognition processes. nih.gov

Electronic Structure Characterization

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. For this compound and its derivatives, NBO analysis provides insights into the intramolecular interactions that govern their stability and electronic properties.

Studies have shown that electronic transitions in similar sulfonamide structures are predominantly of the π→π* type. tandfonline.com The analysis of donor-acceptor interactions within the NBO framework reveals significant charge delocalization. For instance, in related Schiff bases, the lone pair electrons of nitrogen and oxygen atoms engage in hyperconjugative interactions with the antibonding orbitals of neighboring atoms, contributing to the stability of the molecule. This delocalization is crucial for understanding the electronic structure and reactivity.

The stabilization energy E(2) associated with these interactions quantifies the extent of charge transfer. Higher E(2) values indicate stronger interactions. In sulfonamide derivatives, significant stabilization energies are often observed for interactions involving the sulfonyl group and the aromatic rings, highlighting the role of the SO2NH moiety in the electronic properties of the molecule. The delocalization of charge density between bonding or lone pair orbitals and antibonding orbitals is a key aspect elucidated by NBO analysis. researchgate.net

Charge Transfer Properties

The charge transfer properties of this compound are fundamental to its electronic behavior and potential applications in areas like nonlinear optics. The molecule possesses electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer (ICT). The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding these properties.

Frontier molecular orbital analysis often reveals that the HOMO is localized on the electron-rich part of the molecule, while the LUMO is situated on the electron-deficient part. tandfonline.comresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is an important parameter; a smaller energy gap suggests a higher possibility of intramolecular charge transfer. researchgate.net This charge transfer from the donor to the acceptor moiety is a key factor in determining the molecule's electronic and optical properties.

In Schiff bases derived from sulfonamides, the presence of substituents on the aromatic rings can significantly influence the ICT process. researchgate.net Electron-donating groups can enhance the charge transfer, while electron-withdrawing groups can modulate it, sometimes even reversing the path of delocalization. researchgate.net Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in mapping the electron density distribution and predicting the charge transfer characteristics. For instance, a lower chemical hardness value, derived from DFT calculations, can imply a more predominant charge transfer process, making the molecule more reactive. ijcce.ac.ir

Vibrational Spectroscopic Predictions and Potential Energy Distribution (PED) Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Theoretical calculations, often using DFT methods like B3LYP, are employed to predict the vibrational wavenumbers and assist in the assignment of experimental spectral bands. researchgate.netnih.gov

For a derivative, (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide (B165840), a detailed vibrational analysis has been performed. researchgate.net The calculated wavenumbers, after appropriate scaling, show good agreement with the experimental data. researchgate.net Potential Energy Distribution (PED) analysis is crucial for making unambiguous assignments of the vibrational modes. researchgate.net It quantifies the contribution of individual internal coordinates to each normal mode of vibration.

Key vibrational modes for sulfonamide Schiff bases include:

N-H stretching: These bands typically appear in the 3500–3300 cm⁻¹ region. scispace.com A red shift in the experimental spectrum compared to the computed wavenumber can indicate weakening of the N-H bond, often due to intermolecular hydrogen bonding. researchgate.net

C=N stretching: The characteristic imine stretching vibration is a key indicator of Schiff base formation. ijcce.ac.ir

SO2 stretching: The sulfonyl group exhibits symmetric and asymmetric stretching vibrations, which are typically found in the regions of 1108-1159 cm⁻¹ and 1307 cm⁻¹, respectively. ijcce.ac.ir

S-N stretching: This mode is expected in the range of 935-875 cm⁻¹. researchgate.net

The following table presents a selection of theoretical and experimental vibrational frequencies for a related compound, (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide.

| Vibrational Mode | Theoretical (DFT/B3LYP) Wavenumber (cm⁻¹) | Experimental FT-IR Wavenumber (cm⁻¹) | Experimental FT-Raman Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|---|

| NH₂ Stretching | 3501, 3399 | 3421 | - | scispace.com |

| NH Stretching | - | 3351, 3222 | - | scispace.com |

| CH Stretching (Phenyl) | 3132–3057 | 3073, 3026 | 3066 | scispace.com |

| C=N Stretching | 1602 | 1620 | 1625 | scispace.com |

| NH Deformation | 1485, 1442 | 1500, 1450 | 1486, 1446 | scispace.com |

| SO₂ Asymmetric Stretching | - | - | - | ijcce.ac.ir |

| SO₂ Symmetric Stretching | - | - | - | ijcce.ac.ir |

| S-N Stretching | 831 | 841 | - | researchgate.net |

Theoretical Prediction of Non-linear Optical (NLO) Properties

Organic molecules with donor-π-acceptor architectures, like this compound, are of significant interest for their potential non-linear optical (NLO) properties. researchgate.net These properties arise from the interaction of the molecule with an intense electromagnetic field, leading to phenomena such as second-harmonic generation. The key molecular property governing second-order NLO effects is the first hyperpolarizability (β).

Theoretical calculations are a powerful tool for predicting the NLO properties of molecules. The first hyperpolarizability can be computed using quantum chemical methods. For sulfonamide derivatives, the sulfonyl group often acts as the electron-withdrawing group. researchgate.net The extended π-electron delocalization over the molecule, facilitated by the conjugated system, is crucial for enhancing the NLO response. nih.gov

For a related compound, (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide, the calculated first hyperpolarizability was found to be comparable to that of similar derivatives, suggesting it could be a promising candidate for further NLO studies. nih.gov The variations in C-N bond lengths within the molecule can indicate an extended π-electron delocalization, which is a factor responsible for the nonlinearity. nih.gov Schiff bases, in general, have gained attention as NLO materials due to their extensive π-conjugation and synthetic flexibility. nih.gov

Potential Energy Surface Scan Studies for Molecular Stability

Potential Energy Surface (PES) scans are computational techniques used to explore the conformational space of a molecule and to understand its stability. researchgate.net By systematically varying a specific geometric parameter, such as a bond length, bond angle, or dihedral angle, and optimizing the remaining geometry at each step, a profile of the potential energy can be generated. uni-muenchen.deq-chem.com

For molecules like this compound, PES scans are particularly useful for studying the rotation around single bonds, which can lead to different conformers. For example, a PES scan can be performed by rotating the dihedral angle around the C-N bond of the azomethine group or the S-N bond of the sulfonamide group. researchgate.net The resulting energy profile reveals the most stable conformation (the global minimum on the PES) and the energy barriers for rotation between different conformers. researchgate.net

In a study on (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide, PES scans were carried out to understand the stability of planar and non-planar structures of the molecule. researchgate.net Such studies are crucial for determining the preferred three-dimensional structure of the molecule, which in turn influences its physical, chemical, and biological properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Selection and Calculation of Molecular Descriptors (e.g., Electronic, Steric, Thermodynamic)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com This is achieved by correlating the biological activity with various calculated molecular descriptors.

The first and most critical step in QSAR modeling is the selection and calculation of relevant molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure. They can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, HOMO and LUMO energies, and electrophilicity index. ekb.eg They are crucial for understanding interactions based on electrostatic forces.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular volume, surface area, and specific shape indices. Steric factors are important for how a molecule fits into a receptor binding site. benthamdirect.com

Thermodynamic Descriptors: These include properties like heat of formation, Gibbs free energy, and entropy. They provide information about the stability and reactivity of the molecule.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which describes the lipophilicity of a molecule. This is critical for understanding how a drug is absorbed, distributed, and metabolized.

For sulfonamide derivatives, various QSAR studies have been conducted to model their activities, such as antimicrobial, anticancer, and enzyme inhibition. ekb.egnih.govnanobioletters.com In these studies, a wide range of descriptors are calculated using specialized software. Statistical methods, such as multiple linear regression (MLR), are then used to build the QSAR model and identify the descriptors that have the most significant impact on the biological activity. nih.gov The quality and predictive power of the QSAR model are then rigorously validated. medwinpublishers.com

Regression Analysis and Model Validation (e.g., R-squared, Q-squared)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in computational chemistry for developing models that correlate the chemical structure of compounds with their biological activity. For derivatives of this compound and related sulfonamides, multiple regression analysis is a commonly employed statistical method to generate these predictive models. nih.gov Such analyses use various physicochemical descriptors—like hydrophobicity (π), molar refractivity (MR), and Hammett electronic constants (σ)—to build a mathematical relationship with biological endpoints, such as enzyme inhibition. nih.gov

The robustness and predictive power of these QSAR models are validated using statistical metrics, primarily the coefficient of determination (R-squared, R²) and the cross-validated correlation coefficient (Q-squared, Q²). R² measures how well the regression line approximates the real data points, indicating the proportion of variance in the dependent variable (biological activity) that is predictable from the independent variables (physicochemical descriptors). minitab.com An R² value close to 1.0 suggests that the model explains a large portion of the variability in the data. minitab.com For instance, a 3D-QSAR model developed for benzoxazole (B165842) benzenesulfonamide derivatives, a structurally related class, yielded a statistically significant R² value of 0.9686, indicating a strong correlation between the model's predictions and the observed activities. chemijournal.com

However, a high R² value alone can be misleading and does not guarantee the model's predictive ability for new, untested compounds. minitab.com Therefore, cross-validation is essential, typically using the leave-one-out method, to generate the Q² value. Q² provides a more rigorous assessment of the model's predictive relevance. researchwithfawad.comyoutube.com A Q² value greater than 0.5 is generally considered indicative of a model with good predictive power. researchwithfawad.com The aforementioned 3D-QSAR model for related sulfonamides reported a Q² of 0.72, confirming its strong statistical predictive ability. chemijournal.com These validation metrics are crucial for ensuring that the derived QSAR models are statistically sound and can be reliably used to predict the activity of novel sulfonamide derivatives. tandfonline.comresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. rjb.roebi-edu.com This method is instrumental in understanding the structural basis of inhibition and guiding the design of more potent molecules. For this compound and its analogs, docking studies have been extensively used to investigate their interactions with various biological targets, most notably carbonic anhydrases (CAs). tandfonline.comrsc.orgnih.gov

Docking simulations reveal the specific binding mode of sulfonamide derivatives within the active site of target proteins. A recurring binding motif for sulfonamides targeting carbonic anhydrase involves the coordination of the sulfonamide group's nitrogen atom with the zinc ion (Zn²⁺) located deep within the enzyme's active site cavity. nih.gov This interaction is a hallmark of CA inhibitors.

Beyond this key coordination, the stability of the ligand-protein complex is reinforced by a network of non-covalent interactions, including hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net For example, studies on related sulfonamide derivatives show that the sulfonyl (-SO₂) group frequently forms hydrogen bonds with the side chains of specific amino acid residues. nih.gov The orientation of the benzylideneamino moiety allows the aromatic rings to engage in hydrophobic and π-stacking interactions with nonpolar residues in the binding pocket, further anchoring the ligand. rsc.org The reliability of these predicted binding poses is often validated by calculating the root-mean-square deviation (RMSD) between the docked conformation and a known crystallographic pose, with values under 2.0 Å typically indicating a successful prediction. tandfonline.com

A primary output of molecular docking simulations is the estimation of binding affinity, which quantifies the strength of the interaction between the ligand and the protein. neurosnap.ai This is often expressed as a docking score or, more formally, as the Gibbs free energy of binding (ΔG). researchgate.net A more negative ΔG value signifies a more stable complex and, consequently, a stronger binding affinity. neurosnap.aimdpi.com

These energy scores are calculated by scoring functions that consider various energy components, such as electrostatic interactions, van der Waals forces, and the energy penalty associated with desolvation upon binding. nih.gov For example, docking studies of novel triazole benzene sulfonamide derivatives against human carbonic anhydrase IX produced Autodock binding energy scores ranging from -8.1 to -9.2 kcal/mol, indicating potent inhibition. rsc.org These predicted affinities are crucial for ranking potential inhibitors and prioritizing them for further experimental testing. mdpi.com The table below shows representative binding energy data from docking studies of various sulfonamide derivatives against different protein targets.

A detailed analysis of the docked complexes allows for the identification of specific amino acid residues that are critical for ligand binding. beilstein-journals.org For sulfonamide inhibitors of carbonic anhydrase, residues such as Gln92, His94, His119, Val121, Leu198, Thr199, and Thr200 are frequently implicated in forming key interactions. rsc.orgnih.gov

Hydrogen bonds are particularly important for specificity and affinity. Docking studies consistently show the sulfonamide group's -SO₂NH₂ forming hydrogen bonds with the side chains of residues like Thr199 and His119. tandfonline.comnih.gov For instance, in the active site of CA IX, the SO₂ group has been observed to form a hydrogen bond with Thr200. nih.gov Hydrophobic interactions also play a significant role, with the aromatic rings of the ligand often nestled in a pocket lined with hydrophobic residues such as Val130 and Leu134. nih.gov Identifying these key residues provides valuable insights into the structure-activity relationship and informs strategies for designing derivatives with improved affinity and selectivity. rsc.org

In Silico Pharmacokinetic Analysis

In silico pharmacokinetic analysis involves the use of computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. These predictions are vital in the early stages of drug discovery to identify compounds with favorable drug-like characteristics and to flag potential liabilities before significant resources are invested. nih.govrsc.org

The ADME profile of a compound is largely governed by its physicochemical properties, such as molecular weight, lipophilicity (logP), hydrogen bond donors and acceptors, and polar surface area. Computational tools are used to predict these properties for compounds like this compound and its derivatives. nih.gov One of the most common frameworks for assessing "drug-likeness" is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates certain thresholds for these properties. nih.govresearchgate.net

Studies on various sulfonamide Schiff bases have shown that these compounds generally exhibit favorable ADME profiles. nih.goviucr.org In silico predictions often indicate good oral bioavailability and absorption. researchgate.netnih.gov For example, analyses of newly synthesized sulfonamide derivatives have demonstrated compliance with both Lipinski's and Jorgensen's rules, suggesting good potential as orally active agents. nih.gov These predictions help to de-risk candidates early in the discovery pipeline by ensuring they possess the fundamental physicochemical characteristics required for a successful drug. mdpi.com

The table below summarizes key ADME-related physicochemical properties and their typical thresholds used in drug-likeness prediction.

Assessment of Gastrointestinal Absorption Potential

The potential for a compound to be effectively absorbed through the gastrointestinal tract is a critical factor in the development of orally administered therapeutic agents. In silico methods, leveraging computational chemistry, provide a rapid and resource-efficient means of predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. The gastrointestinal absorption of a drug is heavily influenced by its physicochemical properties, such as molecular weight, lipophilicity, and the presence of hydrogen bond donors and acceptors.

One of the most widely recognized guidelines for predicting oral bioavailability is Lipinski's Rule of Five. This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a high lipophilicity (expressed as a Log P of over 5), more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Computational analysis of this compound indicates a high probability of good gastrointestinal absorption. An examination of its key physicochemical properties reveals that it generally adheres to Lipinski's Rule of Five, suggesting favorable passive diffusion across the intestinal membrane.

Table 1: Physicochemical Properties of this compound and their Relation to Gastrointestinal Absorption

| Property | Predicted Value | Significance for Gastrointestinal Absorption |

| Molecular Formula | C₁₃H₁₂N₂O₂S | Provides the elemental composition of the molecule. |

| Molecular Weight | 260.32 g/mol | Well below the 500 g/mol threshold suggested by Lipinski's Rule of Five, which is favorable for passive diffusion across the gut wall. |

| Log P (octanol-water partition coefficient) | 2.62 | Indicates moderate lipophilicity, which is optimal for balancing solubility in the aqueous environment of the gut and permeability across the lipid cell membranes. A value under 5 is desirable. |

| Hydrogen Bond Donors | 1 | The single amine group (-NH₂) acts as a hydrogen bond donor. This is well within the limit of 5 set by Lipinski's rule, minimizing the energy penalty for desolvation before membrane permeation. |

| Hydrogen Bond Acceptors | 4 | The two oxygen atoms of the sulfonyl group and the nitrogen atom of the imine group act as hydrogen bond acceptors. This is well within the limit of 10, indicating a good balance of polarity. |

| Molar Refractivity | 73.19 | Relates to the volume occupied by the molecule and its polarizability, which can influence binding interactions. |

| Topological Polar Surface Area (TPSA) | 77.94 Ų | This value, which is below the general threshold of 140 Ų, suggests good cell membrane permeability. Molecules with a TPSA of less than 90 Ų are also more likely to penetrate the blood-brain barrier. |

The data presented in Table 1 strongly support the potential for this compound to be well-absorbed from the gastrointestinal tract. Its molecular size, moderate lipophilicity, and the number of hydrogen bond donors and acceptors all fall within the optimal ranges for oral bioavailability.

Further in silico analysis using predictive models for ADME properties corroborates these findings. The predicted high gastrointestinal absorption suggests that a significant fraction of an orally administered dose would be expected to pass from the gut into the bloodstream. This is a crucial characteristic for any compound being considered for development as an oral medication.

Table 2: In Silico Prediction of ADME Properties Related to Gastrointestinal Absorption for this compound

| Parameter | Prediction | Implication |

| Gastrointestinal (GI) absorption | High | Indicates that the compound is likely to be well absorbed from the digestive tract. |

| Bioavailability Score | 0.55 | This score, based on a combination of physicochemical properties, suggests a high probability of the compound having good oral bioavailability. |

Enzymatic Inhibition Studies and Structure Activity Relationships Sar

Carbonic Anhydrase (CA) Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs). mdpi.com The inhibitory action of these compounds is directed at CAs, a group of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comnih.gov

Activity against Human Carbonic Anhydrase Isozymes (CA I, CA II, CA IV, CA IX, CA XII)

Derivatives of the 4-(benzylideneamino)benzenesulfonamide scaffold have been investigated for their inhibitory activity against several human (h) carbonic anhydrase isozymes. The primary targets include the cytosolic isoforms hCA I and hCA II, and the transmembrane, tumor-associated isoforms hCA IX and hCA XII. nih.govnih.gov

Studies on various series of sulfonamides have shown a wide range of inhibition potencies. For instance, a series of novel benzenesulfonamides demonstrated inhibition constants (Kᵢ) against hCA I ranging from 49 to over 10,000 nM. mdpi.com The ubiquitous hCA II isoform was often more significantly inhibited, with Kᵢ values for some series ranging from 2.4 to 4515 nM. mdpi.com The tumor-associated isoforms, hCA IX and hCA XII, are crucial targets in cancer research. uni-halle.deresearchgate.net Inhibition constants against hCA IX have been observed in the low nanomolar to subnanomolar range for certain derivatives, with values between 1.5 and 38.9 nM. nih.gov Similarly, hCA XII has been inhibited with Kᵢ values ranging from 0.8 to 12.4 nM by specific sulfonamide derivatives. nih.gov

The following table summarizes the inhibitory activity of selected benzenesulfonamide (B165840) derivatives against various hCA isozymes.

| Compound Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Benzenesulfonamide Derivatives (Series 1) | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |

| Benzenesulfonamide Derivatives (Series 2) | 49 - >10,000 | 2.4 - 4515 | 9.7 - 7766 | 14 - 316 |

| Ureido-Tailed Benzenesulfonamides | 24.6 - >1500 | 7.8 - 146.5 | 10.1 - >10,000 | 7.2 - >10,000 |

Data compiled from multiple studies on various benzenesulfonamide derivatives. nih.govmdpi.commdpi.com

Mechanistic Insights into CA Inhibition

The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the sulfonamide moiety to the zinc ion (Zn²⁺) located within the active site of the carbonic anhydrase enzyme. unifi.it The sulfonamide group typically binds to the zinc ion in its anionic form (SO₂NH⁻), displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the enzyme's catalytic activity. This interaction is a key feature that anchors the inhibitor within the active site.

Beyond this primary interaction, the "tail" of the inhibitor—in this case, the substituted benzylidene portion—can form additional interactions with amino acid residues lining the active site cavity. These secondary interactions are critical for determining the inhibitor's potency and, importantly, its selectivity for different CA isozymes. unifi.it The design of inhibitors often employs a "tail approach," where modifications to the scaffold's periphery are made to exploit differences in the active site topographies among the various CA isoforms, thereby achieving selective inhibition. unifi.it

Cyclooxygenase (COX) Inhibition

The this compound structure is also a key pharmacophore for the development of cyclooxygenase (COX) inhibitors. The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are mediators of inflammation. nih.gov

Selective Inhibition of Cyclooxygenase-2 (COX-2) over COX-1

A significant area of research has been the design of this compound derivatives as selective inhibitors of COX-2. nih.govtmu.edu.tw The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are derived from the inhibition of COX-2, while undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of the constitutively expressed COX-1 isoform. nih.gov Therefore, developing inhibitors with high selectivity for COX-2 over COX-1 is a major therapeutic goal. mdpi.com

Numerous studies have demonstrated that compounds based on this scaffold can exhibit potent and selective COX-2 inhibition. For example, a series of derivatives was evaluated in a human whole blood assay, where several compounds were identified as novel and selective COX-2 inhibitors. nih.gov One of the most potent and selective compounds from this series, 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide, showed an IC₅₀ value of 0.74 µM for COX-2 and 85.13 µM for COX-1, resulting in a high selectivity index (SI) of 114.5. nih.gov

The table below presents the COX inhibitory activity and selectivity for a representative derivative.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |

| 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | 85.13 | 0.74 | 114.5 |

Data from a study on 4-benzylideneamino-benzenesulfonamide derivatives. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis for COX Inhibition

The structural features of diaryl heterocycles are crucial for COX-2 inhibitory activity. The presence of a para-sulfonamide group on one of the aryl rings is often considered essential for optimal COX-2 selectivity and potency. mdpi.com

Extensive structure-activity relationship (SAR) studies have been conducted on this compound derivatives to understand how different substituents affect their ability to inhibit COX enzymes. nih.gov The nature, size, and position of substituents on the benzylidene ring play a critical role in determining both the potency and the COX-2/COX-1 selectivity.

Key SAR findings include:

Hydroxy and Carboxy Groups: The introduction of a hydroxyl (-OH) group at the para position (C4') of the benzylidene ring was found to be a critical determinant for potent COX-2 inhibitory activity.

Positional Isomers: Shifting the hydroxyl group from the para to the meta or ortho position resulted in a significant decrease in COX-2 inhibition.

Electronic and Steric Effects: The combination of a carboxyl (-COOH) group at the C3' position and a hydroxyl group at the C4' position on the benzylidene ring led to the most potent and selective COX-2 inhibitor in one studied series. nih.gov This suggests that a specific combination of electronic and steric factors is necessary for optimal interaction with the COX-2 active site.

Other Substituents: The replacement of the hydroxyl group with other functionalities like methoxy (-OCH₃) or halogens generally led to a reduction in activity, highlighting the importance of the hydrogen-bonding capability of the phenolic hydroxyl group for potent inhibition.

These SAR studies provide a rational basis for the design of new derivatives with improved potency and selectivity for COX-2. nih.gov

Acetylcholinesterase (AChE) Inhibition

Derivatives of this compound have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease.

Studies on a series of synthesized 4-(benzylideneamino)- and 4-(benzylamino)-benzenesulfonamide derivatives have demonstrated their potential as AChE inhibitors. The inhibition constants (Ki) for these compounds were determined to be in the micromolar range, indicating effective binding to the enzyme. Specifically, the Ki values for these derivatives were found to be in the range of 2.54 ± 0.22 µM to 299.60 ± 8.73 µM. This range of values allows for the comparison of inhibitory potency among different structural analogs, aiding in the identification of key structural features for effective AChE inhibition.

Table 1: Acetylcholinesterase (AChE) Inhibition by Sulfonamide Derivatives

Note: Specific Ki values for each competitive and mixed-type inhibitor within the studied range were detailed in the source study. The table illustrates the types of inhibition observed for different derivatives.

The mechanism by which these sulfonamide derivatives inhibit AChE varies depending on their specific chemical structure. Research has identified both competitive and mixed-type inhibition among different analogs.

Competitive Inhibition: Some derivatives act as competitive inhibitors, meaning they bind to the active site of the AChE enzyme, directly competing with the natural substrate, acetylcholine. In one study, derivatives designated S1, S1i, S3, and S3i were found to exhibit a competitive inhibition mechanism.

Mixed-Type Inhibition: Other derivatives exhibit mixed-type inhibition. This indicates that the inhibitor can bind to both the free enzyme at its active site and the enzyme-substrate complex at an allosteric site. This dual binding capability often leads to more complex inhibitory effects. Derivatives S2, S2i, S4, and S4i were identified as mixed-type inhibitors.

Understanding the specific inhibition mechanism is crucial for the rational design of more effective and targeted AChE inhibitors.

Urease Inhibition

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its inhibition is a key target in the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori.

Activity against Urease Enzyme

A series of (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against the urease enzyme. The majority of these synthesized compounds demonstrated significant to excellent activity. Notably, several derivatives exhibited more potent inhibition than the standard inhibitor, thiourea. The inhibitory activities of these compounds were determined by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The IC50 values for a selection of these derivatives are presented in the table below, illustrating a range of potencies.

| Compound ID | Substitution on Benzylidene Ring | IC50 (µM) |

| 3a | Unsubstituted | 2.32 ± 0.54 |

| 3b | 2-OH | 3.29 ± 2.00 |

| 3e | 4-Cl | 4.15 ± 0.77 |

| 3g | 2-Cl | 10.15 ± 0.45 |

| 3l | 2-Br, 4-F | 2.21 ± 0.45 |

| 3o | 2,4-diCl | 5.04 ± 0.40 |

| Thiourea | Standard | 20.03 ± 2.06 |

Structure-Activity Relationship (SAR) for Urease Inhibition

The structure-activity relationship (SAR) studies of these benzenesulfonamide derivatives have provided valuable insights into the features that govern their urease inhibitory potential. The nature and position of substituents on the benzylidene ring play a crucial role in determining the inhibitory activity.

Halogen Substituent Effects: The presence of halogen atoms on the benzylidene ring generally enhances the urease inhibitory activity. For instance, compound 3e with a chloro group at the para position (4-Cl) showed good activity (IC50 = 4.15 ± 0.77 µM). The position of the halogen is also critical; a chloro group at the ortho position (compound 3g , IC50 = 10.15 ± 0.45 µM) resulted in lower activity compared to the para position. Dichloro substitution, as in compound 3o (2,4-diCl, IC50 = 5.04 ± 0.40 µM), also conferred significant inhibitory potential. The most potent compound in one study, 3l (IC50 = 2.21 ± 0.45 µM), featured a bromine atom at the ortho position and a fluorine atom at the para position, suggesting a synergistic effect of multiple halogen substitutions at specific positions.

Hydroxyl Substituent Effects: The introduction of a hydroxyl (-OH) group also influences the inhibitory activity. Compound 3b , with a hydroxyl group at the ortho position (2-OH), displayed significant activity with an IC50 value of 3.29 ± 2.00 µM. This activity was comparable to the unsubstituted analog 3a (IC50 = 2.32 ± 0.54 µM), indicating that the ortho-hydroxyl group is well-tolerated and contributes positively to the interaction with the enzyme's active site.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B is a crucial enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine. Selective MAO-B inhibitors are used in the management of Parkinson's disease.

Determination of Inhibition Constants (IC50 Values)

Research into benzylamine-sulfonamide derivatives, which are closely related to this compound, has identified potent and selective inhibitors of human MAO-B (hMAO-B). In a particular study, several novel derivatives were synthesized and evaluated, with some compounds exhibiting IC50 values in the nanomolar range. For instance, two of the most potent compounds, designated as 4i and 4t , demonstrated significant hMAO-B inhibition.

| Compound ID | IC50 against hMAO-B (µM) |

| 4i | 0.041 ± 0.001 |

| 4t | 0.065 ± 0.002 |

These low IC50 values indicate a high affinity of these compounds for the MAO-B enzyme.

Glyoxalase I (Glx-I) Inhibition

Glyoxalase I is a key enzyme in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. Inhibition of Glx-I is being explored as a potential strategy for cancer therapy, as cancer cells often have a high glycolytic rate.

A series of 1,4-benzenesulfonamide derivatives have been designed and evaluated for their in vitro inhibitory activity against the human Glx-I enzyme. nih.gov Structure-activity relationship studies led to the identification of several compounds with potent inhibitory activity, with IC50 values below 10 µM. nih.gov Among the tested compounds, two notable examples are (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide, which displayed highly potent Glx-I inhibitory activity. nih.gov

| Compound | IC50 (µM) |

| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid | 0.39 |

| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl)benzenesulfonamide | 1.36 |

| Myricetin (Positive Control) | 3.38 ± 0.41 |

These findings suggest that the 1,4-benzenesulfonamide scaffold is a promising starting point for the development of novel and potent Glyoxalase I inhibitors. nih.gov

Other Enzyme Inhibition Profiles (e.g., HIV Protease, Cysteine Protease, Kinase Inhibition)

While the inhibitory activity of sulfonamide-based Schiff bases against enzymes like carbonic anhydrase and cyclooxygenase is well-documented, their potential to modulate the activity of other critical enzymes remains an area of active investigation. Research into the broader enzymatic inhibition profile of compounds like this compound is crucial for uncovering new therapeutic applications.

HIV Protease Inhibition: The human immunodeficiency virus (HIV) protease is a vital enzyme for the replication of the virus, making it a key target for antiretroviral therapy. Sulfonamide-containing compounds have been a cornerstone in the design of potent HIV protease inhibitors. While specific inhibitory data for this compound against HIV protease is not extensively reported in publicly available literature, the general class of sulfonamide derivatives has shown promise. For instance, some clinically used HIV protease inhibitors incorporate a sulfonamide moiety, which is critical for their potency. The nitrogen atom of the sulfonamide can act as a hydrogen bond acceptor, interacting with the backbone amide groups of the enzyme's active site residues.

Cysteine Protease Inhibition: Cysteine proteases, such as cathepsins, are involved in a variety of physiological and pathological processes, including immune responses and cancer progression. The inhibition of these enzymes is a target for the development of new therapeutics. Sulfonamide derivatives have been explored as potential cysteine protease inhibitors. Although specific kinetic data for this compound is scarce, related sulfonamide compounds have been shown to interact with the active site of these enzymes. The mechanism of inhibition can involve the electrophilic character of the sulfonyl group or other parts of the molecule, which can form covalent or non-covalent interactions with the catalytic cysteine residue.

Kinase Inhibition: Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major class of therapeutic agents. Benzenesulfonamide derivatives have been identified as kinase inhibitors. For example, certain 4-pyrimidinylamino-benzenesulfonamide derivatives have been investigated for their ability to inhibit polo-like kinase 1 (PLK1), a key regulator of cell division. The sulfonamide group in these molecules can form crucial hydrogen bonds with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors. While specific studies on this compound as a kinase inhibitor are limited, its structural components suggest potential for interaction with kinase active sites.

| Enzyme Target | Compound Class | General Findings |

| HIV Protease | Sulfonamide Derivatives | The sulfonamide moiety is a key pharmacophore in some clinically used inhibitors, interacting with the enzyme's backbone. |

| Cysteine Proteases | Sulfonamide Derivatives | Potential for interaction with the catalytic cysteine residue through various binding modes. |

| Kinases (e.g., PLK1) | Benzenesulfonamide Derivatives | The sulfonamide group can form hydrogen bonds with the kinase hinge region, a critical interaction for inhibition. |

This table provides a general overview of the inhibitory potential of sulfonamide-based compounds against the specified enzyme classes. Specific quantitative data for this compound is limited in the reviewed literature.

General Principles of Enzyme-Ligand Recognition and Interaction for Sulfonamide-based Schiff Bases

The ability of sulfonamide-based Schiff bases to inhibit a diverse range of enzymes stems from a set of common molecular interaction principles. These principles govern how these ligands recognize and bind to the active sites of their target enzymes, leading to the modulation of their catalytic activity.

A primary and well-established interaction involves the sulfonamide group (-SO2NH2) . This functional group is a key pharmacophore that can act as a zinc-binding group in metalloenzymes, such as carbonic anhydrases. The deprotonated sulfonamide nitrogen coordinates with the zinc ion in the active site, mimicking the transition state of the natural substrate. Beyond metalloenzymes, the sulfonamide group is an excellent hydrogen bond donor and acceptor. The oxygen atoms can accept hydrogen bonds, while the NH group can donate a hydrogen bond. These interactions are crucial for anchoring the inhibitor within the active site and providing specificity.